(L)-Suberyl Carnitine

Catalog No.
S975123
CAS No.
102636-81-7
M.F
C15H27NO6
M. Wt
317.382
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(L)-Suberyl Carnitine

CAS Number

102636-81-7

Product Name

(L)-Suberyl Carnitine

IUPAC Name

(3R)-3-(7-carboxyheptanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H27NO6

Molecular Weight

317.382

InChI

InChI=1S/C15H27NO6/c1-16(2,3)11-12(10-14(19)20)22-15(21)9-7-5-4-6-8-13(17)18/h12H,4-11H2,1-3H3,(H-,17,18,19,20)/t12-/m1/s1

InChI Key

YVWVEIPYMGBQPE-GFCCVEGCSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCC(=O)O

(L)-Suberyl Carnitine as a Biomarker

Acylcarnitines, including (L)-Suberyl Carnitine, are detectable in blood and urine. Studies suggest that the levels of certain acylcarnitines can fluctuate depending on various physiological conditions. Recognizing the specific acylcarnitine profile might be valuable for disease diagnosis. For instance, research has explored the potential of using acylcarnitine profiles to identify metabolic disorders .

(L)-Suberyl Carnitine is a derivative of L-Carnitine, characterized by the addition of a suberyl group, which is a saturated fatty acid chain. Its molecular formula is C₁₅H₂₇NO₆, with a molecular weight of approximately 317.38 g/mol. This compound plays a significant role in fatty acid metabolism and energy production within cells, particularly in the mitochondria, where it facilitates the transport of long-chain fatty acids across the mitochondrial membrane for subsequent oxidation.

  • It might have similar properties to L-Carnitine, which plays a role in transporting fatty acids into the mitochondria for energy production []. The suberic acid addition could potentially alter its transport properties or introduce new functionalities.
  • The suberic acid moiety might introduce additional interactions with other molecules or cellular components, depending on the linkage type.
Involving (L)-Suberyl Carnitine include:

  • Formation of Fatty Acylcarnitines: (L)-Suberyl Carnitine can be formed through the esterification of L-Carnitine with suberic acid or through the peroxisomal metabolism of longer chain acylcarnitines .
  • Carnitine Shuttle Mechanism: It participates in the carnitine shuttle system, where it aids in the transport of acyl groups from the cytosol into the mitochondria. The process involves several enzymatic reactions:
    • Activation of Fatty Acids: Fatty acids are first converted into acyl-CoA.
    • Formation of Acylcarnitine: Acyl-CoA reacts with (L)-Suberyl Carnitine to form fatty acylcarnitine.
    • Transport and Regeneration: The acylcarnitine is transported into the mitochondria, where it is converted back to acyl-CoA for β-oxidation .

(L)-Suberyl Carnitine exhibits several biological activities:

  • Fatty Acid Transport: It is crucial for transporting long-chain fatty acids into mitochondria for energy production through β-oxidation.
  • Metabolic Regulation: It helps regulate mitochondrial function and metabolic flexibility, influencing energy homeostasis and potentially impacting conditions like insulin resistance and metabolic disorders .
  • Detoxification: The compound may assist in detoxifying harmful metabolites during fatty acid metabolism, thereby contributing to cellular health.

There are various methods for synthesizing (L)-Suberyl Carnitine:

  • Direct Esterification: This involves reacting L-Carnitine with suberic acid in the presence of an acid catalyst to form (L)-Suberyl Carnitine.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the esterification reaction under mild conditions can also yield (L)-Suberyl Carnitine efficiently.
  • Chemical Synthesis: Laboratory synthesis may involve multiple steps, including protection-deprotection strategies to facilitate selective reactions .

(L)-Suberyl Carnitine has various applications:

  • Nutritional Supplements: It is used in dietary supplements aimed at enhancing athletic performance and recovery by improving fatty acid metabolism.
  • Therapeutic Uses: Research suggests potential benefits in treating metabolic disorders, neurodegenerative diseases, and conditions related to mitochondrial dysfunction .
  • Research Tool: It serves as a valuable compound in biochemical studies investigating fatty acid metabolism and mitochondrial function.

Several compounds are structurally or functionally similar to (L)-Suberyl Carnitine. Here’s a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
L-CarnitineC₇H₁₅NO₃Basic form; essential for fatty acid transport
Butyryl-L-CarnitineC₁₁H₂₁NO₄Shorter chain; involved in energy metabolism
Isovaleryl-L-CarnitineC₁₂H₂₃NO₄3-methylbutanoic acid derivative; affects bone density
Acetyl-L-CarnitineC₉H₁₇NO₄Acetyl group enhances brain energy metabolism

(L)-Suberyl Carnitine stands out due to its longer carbon chain, which allows it to play a specialized role in fatty acid metabolism compared to shorter-chain derivatives. Its unique structure enables specific interactions within mitochondrial pathways that are crucial for energy production and metabolic regulation.

XLogP3

1.6

Wikipedia

(3R)-3-[(7-Carboxyheptanoyl)oxy]-4-(trimethylazaniumyl)butanoate

Dates

Modify: 2024-04-14

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